5-Bromo-2-(bromomethyl)-3-chloropyridine
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Overview
Description
5-Bromo-2-(bromomethyl)-3-chloropyridine is a heterocyclic organic compound that contains bromine, chlorine, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-chloropyridine typically involves the bromination of 2-(bromomethyl)-3-chloropyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, where the bromine radical generated from NBS adds to the methyl group of the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-3-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2-(methyl)-3-chloropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(azidomethyl)-3-chloropyridine, 2-(thiocyanatomethyl)-3-chloropyridine, and 2-(methoxymethyl)-3-chloropyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 2-(methyl)-3-chloropyridine.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-3-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-chloropyridine involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chloropyridine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
5-Bromo-2-methyl-3-chloropyridine: Similar structure but with a methyl group instead of a bromomethyl group, leading to different reactivity and applications.
3-Bromo-2-chloropyridine: The position of the bromine and chlorine atoms differs, affecting its chemical behavior.
Uniqueness
5-Bromo-2-(bromomethyl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a bromomethyl group. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)-3-chloropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKCLQUREMUTOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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